4-Ethoxy-2-methylnaphthalen-1-amine 4-Ethoxy-2-methylnaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 100371-78-6
VCID: VC0008873
InChI: InChI=1S/C13H15NO/c1-3-15-12-8-9(2)13(14)11-7-5-4-6-10(11)12/h4-8H,3,14H2,1-2H3
SMILES: CCOC1=CC(=C(C2=CC=CC=C21)N)C
Molecular Formula: C13H15NO
Molecular Weight: 201.269

4-Ethoxy-2-methylnaphthalen-1-amine

CAS No.: 100371-78-6

Cat. No.: VC0008873

Molecular Formula: C13H15NO

Molecular Weight: 201.269

* For research use only. Not for human or veterinary use.

4-Ethoxy-2-methylnaphthalen-1-amine - 100371-78-6

Specification

CAS No. 100371-78-6
Molecular Formula C13H15NO
Molecular Weight 201.269
IUPAC Name 4-ethoxy-2-methylnaphthalen-1-amine
Standard InChI InChI=1S/C13H15NO/c1-3-15-12-8-9(2)13(14)11-7-5-4-6-10(11)12/h4-8H,3,14H2,1-2H3
Standard InChI Key VEJZHKMVJNGUNK-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C2=CC=CC=C21)N)C

Introduction

Chemical Structure and Fundamental Properties

4-Ethoxy-2-methylnaphthalen-1-amine features a naphthalene core with three functional groups that significantly influence its chemical behavior. The molecular formula of this compound is C₁₃H₁₅NO, consisting of a naphthalene backbone (C₁₀H₈) with ethoxy (C₂H₅O-), methyl (CH₃-), and amino (-NH₂) substituents. The compound can be classified as an aromatic amine with additional ether functionality.

Structural Characteristics

The structure contains several key features that determine its chemical behavior:

  • A primary amine group at position 1

  • A methyl substituent at position 2

  • An ethoxy group at position 4

  • A bicyclic aromatic naphthalene core

The presence of these functional groups creates a molecule with interesting electron distribution and potential for various chemical interactions. The amino group serves as a nucleophile and hydrogen bond donor, while the ethoxy group functions as a hydrogen bond acceptor. The methyl group contributes to the electron density of the aromatic system through inductive effects.

Physical Properties

Based on structural similarities to compounds like 2-Methyl-1-naphthalenamine, the following physical properties can be estimated:

PropertyEstimated ValueBasis
Molecular Weight201.27 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar naphthalene derivatives
Melting Point30-40°C (estimated)Comparison with 2-Methyl-1-naphthalenamine (28-31°C)
Boiling Point320-330°C (estimated)Comparison with 2-Methyl-1-naphthalenamine (312.3°C)
Density1.0-1.2 g/cm³ (estimated)Based on similar compounds
AppearanceLight yellow to amber solidBased on structurally similar compounds

The addition of the ethoxy group at position 4 likely increases the molecular weight and may slightly raise the melting and boiling points compared to 2-Methyl-1-naphthalenamine .

Synthesis and Chemical Reactivity

Chemical Reactivity

The chemical behavior of 4-Ethoxy-2-methylnaphthalen-1-amine is likely dominated by the following reactive sites:

  • Amino Group: The primary amine at position 1 can participate in:

    • Nucleophilic substitution reactions

    • Amide formation with acid chlorides or anhydrides

    • Imine formation with aldehydes and ketones

    • Diazonium salt formation with nitrous acid

  • Aromatic System: The naphthalene core can undergo:

    • Electrophilic aromatic substitution reactions (though less reactive than benzene)

    • Oxidation reactions

    • Reduction under harsh conditions

  • Ethoxy Group: The ether linkage can undergo:

    • Cleavage under strong acidic conditions

    • Limited participation in oxidation reactions

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on structural analysis and comparison with related compounds, the following spectroscopic features can be anticipated:

¹H NMR Predicted Signals

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Aromatic protons7.0-8.5Complex multiplets5H
-NH₂3.8-4.2Broad singlet2H
-OCH₂CH₃4.0-4.2Quartet2H
-OCH₂CH₃1.4-1.6Triplet3H
-CH₃2.3-2.5Singlet3H

The proton NMR pattern would show characteristic signals for the ethoxy group (quartet and triplet pattern), while the methyl group would appear as a singlet. The aromatic protons would display complex coupling patterns typical of substituted naphthalenes.

¹³C NMR Predicted Signals

The carbon NMR spectrum would show approximately 13 distinct carbon signals, including aromatic carbons (10 from the naphthalene core), one methyl carbon, and two carbons from the ethoxy group.

Infrared Spectroscopy

Key expected IR absorption bands:

  • N-H stretching: 3300-3500 cm⁻¹

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C-H stretching (aliphatic): 2800-3000 cm⁻¹

  • C-O-C stretching: 1200-1300 cm⁻¹

  • C=C stretching (aromatic): 1400-1600 cm⁻¹

Biological and Pharmacological Implications

Structural Relationship to Bioactive Compounds

The structural features of 4-Ethoxy-2-methylnaphthalen-1-amine suggest potential biological activity, particularly when considered in relation to similar compounds:

  • Tubulin Polymerization Inhibition: Related naphthalene derivatives have shown activity as tubulin polymerization inhibitors, which is relevant for anticancer applications. For example, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit antiproliferative activity against cancer cell lines .

  • Potential Binding Modes: The presence of hydrogen bond donors (amino group) and acceptors (ethoxy group) creates potential for interaction with biological targets, similar to the binding of related compounds to the colchicine site of tubulin .

Structure-Activity Relationship Considerations

If developed for biological applications, the following structure-activity relationships might be relevant:

  • The amino group at position 1 could serve as a key pharmacophore for target binding.

  • The ethoxy group at position 4 might influence lipophilicity and membrane permeability.

  • The methyl group at position 2 could affect the electronic distribution and molecular recognition.

Chemical Comparison with Related Compounds

Comparison with 2-Methyl-1-naphthalenamine

2-Methyl-1-naphthalenamine, which lacks the ethoxy group present in our compound of interest, provides a useful reference point:

Property2-Methyl-1-naphthalenamine4-Ethoxy-2-methylnaphthalen-1-amine
Molecular FormulaC₁₁H₁₁NC₁₃H₁₅NO
Molecular Weight157.212 g/mol201.27 g/mol
Melting Point28-31°C30-40°C (estimated)
Boiling Point312.3±11.0°C at 760 mmHg320-330°C (estimated)
Density1.1±0.1 g/cm³1.0-1.2 g/cm³ (estimated)

The addition of the ethoxy group to 4-Ethoxy-2-methylnaphthalen-1-amine likely increases its molecular weight and slightly alters its physical properties compared to 2-Methyl-1-naphthalenamine .

Comparison with 4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide

4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide shares the 4-ethoxy substituent on a naphthalene scaffold but differs significantly in other aspects:

Feature4-ethoxy-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide4-Ethoxy-2-methylnaphthalen-1-amine
Molecular FormulaC₁₇H₁₇NO₄SC₁₃H₁₅NO
Molecular Weight331.4 g/mol201.27 g/mol
Functional GroupsSulfonamide, ethoxy, furanAmine, ethoxy, methyl
Position of EthoxyPosition 4Position 4

While both compounds contain the 4-ethoxy-naphthalene scaffold, they differ significantly in their nitrogen functionality (sulfonamide vs. primary amine) and additional substituents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator